![molecular formula C12H12N2O4 B2811002 Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 30689-96-4](/img/structure/B2811002.png)
Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Description
Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12N2O4 . It has a molecular weight of 248.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O4/c1-7-4-5-8-9 (11 (15)17-2)10 (12 (16)18-3)13-14 (8)6-7/h4-6H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various reactions. For instance, Dimethyl 2,6-pyridinedicarboxylate has been used to synthesize macrocyclic bisamides and tetramides by reaction with α,ω-diaminoethers in methanol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 248.24 .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Future Directions
While specific future directions for Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate are not available, similar compounds have been studied for their potential applications in materials science and biological interactions . These compounds have been proposed for a plethora of applications by exploiting their beneficial properties .
properties
IUPAC Name |
dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-5-8-9(11(15)17-2)10(12(16)18-3)13-14(8)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDTQJEOXCDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)OC)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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